4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid
CAS No.: 441801-00-9
Cat. No.: VC6367684
Molecular Formula: C10H7Cl2NO2
Molecular Weight: 244.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441801-00-9 |
|---|---|
| Molecular Formula | C10H7Cl2NO2 |
| Molecular Weight | 244.07 |
| IUPAC Name | 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H7Cl2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15) |
| Standard InChI Key | WPRCUFHYPTYFBP-UHFFFAOYSA-N |
| SMILES | CC1=C(NC2=C1C(=CC(=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Physicochemical Data
Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 4,6-Dichloro-3-methyl-1H-indole-2-carboxylic Acid
The compound’s low solubility in aqueous media and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) reflect its hydrophobic indole core, which is typical of aromatic heterocycles.
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid involves multi-step organic reactions, often beginning with 3,5-dichloroaniline as a precursor. A representative pathway includes:
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Fischer Indole Synthesis: Condensation of 3,5-dichloroaniline with ethyl pyruvate to form the indole backbone .
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Vilsmeier–Haack Formylation: Introduction of a formyl group at position 3 using phosphoryl chloride and N-methylformanilide .
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Reductive Amination: Conversion of the formyl group to a methyl group via reduction with sodium borohydride or catalytic hydrogenation.
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Saponification: Hydrolysis of the ethyl ester to yield the carboxylic acid functionality .
Key Intermediate:
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4,6-Dichloroindole-3-formyl-2-carboxylic acid ethyl ester serves as a critical intermediate, enabling further functionalization at position 3 .
Structural Analogs and Activity Relationships
Modifications at position 3 significantly influence biological activity. For example:
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Hydantoin-substituted analogs (e.g., 4,6-dichloro-3-[(3-phenyl-ureido)-methyl]-1H-indole-2-carboxylic acid) exhibit nanomolar affinity for the glycine site of the NMDA receptor .
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Methyl substitution (as in the title compound) reduces steric hindrance compared to bulkier groups, potentially enhancing blood-brain barrier permeability .
Table 2: Comparative Analysis of Indole-2-carboxylic Acid Derivatives
The methyl-substituted derivative demonstrates moderate enzyme inhibition compared to hydantoin analogs, underscoring the importance of hydrogen-bond donor/acceptor groups at position 3 .
Biological Activity and Mechanisms
Enzyme Inhibition
4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid acts as an allosteric inhibitor of fructose 1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis. By binding to an allosteric site distinct from the active site, it stabilizes the inactive T-state of FBPase, reducing hepatic glucose production. This mechanism is relevant to type 2 diabetes management, where excessive gluconeogenesis contributes to hyperglycemia.
Applications in Medicinal Chemistry
Drug Design and Optimization
The compound’s scaffold serves as a template for designing:
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Antidiabetic agents: Targeting FBPase to modulate glucose metabolism.
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Neuroprotective agents: Modulating NMDA receptor activity to treat epilepsy or Alzheimer’s disease .
Preclinical Studies
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In vitro models: Derivatives show IC₅₀ values in the micromolar range for FBPase inhibition, with improved selectivity over related enzymes.
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In vivo efficacy: In rodent models of diabetes, related compounds reduce blood glucose levels by 30–40% at doses of 30 mg/kg.
| Hazard Category | Precautionary Measures |
|---|---|
| Skin corrosion (Category 1B) | Wear gloves and protective clothing |
| Serious eye damage (Category 1) | Use eye protection; rinse immediately upon contact |
| Respiratory irritation | Use in well-ventilated areas; avoid inhalation |
The compound is labeled "For research use only" and requires handling under controlled conditions to mitigate risks of toxicity.
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